![molecular formula C21H22N4O5 B2650645 (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 942001-93-6](/img/no-structure.png)
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C21H22N4O5 and its molecular weight is 410.43. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Orexin-1 Receptor Antagonism
A selective orexin-1 receptor antagonist, compound 56, demonstrated potential therapeutic applications for stress or hyperarousal states associated with psychiatric disorders. This compound, closely related to the chemical structure , showed promise in attenuating stress-induced hyperarousal without inducing hypnotic effects (Bonaventure et al., 2015).
2. Antiproliferative Effects in Cancer Research
Novel urea and bis-urea primaquine derivatives, including compounds with structural similarities to (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea, exhibited significant antiproliferative effects against cancer cell lines. These findings suggest potential applications in the development of anticancer drugs (Perković et al., 2016).
3. Alkylation of C(sp3)-H Bonds
The benzoxazol-2-yl- substituent, a component of the chemical structure , was found to act as a removable activating and directing group in the alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines. This presents a unique regioselectivity in chemical synthesis, which could be relevant for pharmaceutical development (Lahm & Opatz, 2014).
4. Antimicrobial Activity
Quinazolinone derivatives, which share structural similarities with the compound , have been synthesized and evaluated for antimicrobial activity. This research suggests potential applications of similar compounds in the development of new antimicrobial agents (Habib et al., 2013).
5. Anticholinesterase Activity
Recent studies on 3-benzazecines decorated with endocyclic allene moiety and exocyclic conjugated double bond, structurally related to the compound , showed potential as selective acetylcholinesterase inhibitors. This research indicates possible applications in treating diseases like Alzheimer's (Titov et al., 2022).
特性
{ "Design of the Synthesis Pathway": "The synthesis of (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea can be achieved through a multi-step process involving the synthesis of intermediate compounds.", "Starting Materials": [ "2-nitrobenzaldehyde", "ethanol", "sodium hydroxide", "4-hydroxybenzaldehyde", "urea", "3-bromo-2-oxo-2,3-dihydroquinazoline", "3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one", "benzo[d][1,3]dioxole" ], "Reaction": [ "Step 1: Synthesis of 2-nitrobenzaldehyde from 4-hydroxybenzaldehyde using nitric acid and sulfuric acid", "Step 2: Reduction of 2-nitrobenzaldehyde to 2-aminobenzaldehyde using sodium borohydride", "Step 3: Condensation of 2-aminobenzaldehyde with ethyl acetoacetate to form 3-ethyl-2,4-dioxo-3,4-dihydro-2H-pyrimidine-1-carbaldehyde", "Step 4: Cyclization of 3-ethyl-2,4-dioxo-3,4-dihydro-2H-pyrimidine-1-carbaldehyde with urea to form 3-ethyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)urea", "Step 5: Synthesis of 3-bromo-2-oxo-2,3-dihydroquinazoline from 3-bromoanthranilic acid using thionyl chloride and acetic anhydride", "Step 6: Condensation of 3-bromo-2-oxo-2,3-dihydroquinazoline with 3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one to form (E)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-2-oxo-2,3-dihydroquinazoline-3-ium bromide", "Step 7: Deprotection of (E)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-2-oxo-2,3-dihydroquinazoline-3-ium bromide using sodium hydroxide to form (E)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-2-oxo-2,3-dihydroquinazoline-3-amine", "Step 8: Condensation of (E)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-2-oxo-2,3-dihydroquinazoline-3-amine with benzo[d][1,3]dioxole to form (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea" ] } | |
CAS番号 |
942001-93-6 |
製品名 |
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea |
分子式 |
C21H22N4O5 |
分子量 |
410.43 |
IUPAC名 |
1-(1,3-benzodioxol-5-yl)-3-[3-(3-ethoxypropyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C21H22N4O5/c1-2-28-11-5-10-25-19(15-6-3-4-7-16(15)23-21(25)27)24-20(26)22-14-8-9-17-18(12-14)30-13-29-17/h3-4,6-9,12H,2,5,10-11,13H2,1H3,(H2,22,24,26) |
InChIキー |
CHWLBCGLJSQSJD-LYBHJNIJSA-N |
SMILES |
CCOCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC4=C(C=C3)OCO4 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。